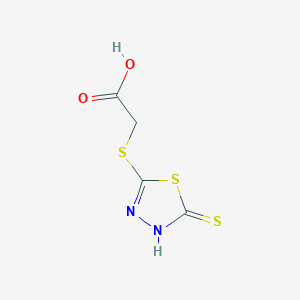

(5-メルカプト-1,3,4-チアゾール-2-イルチオ)酢酸

概要

説明

“(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid” is a chemical compound with the CAS Number: 53723-88-9. Its molecular weight is 208.29 and its IUPAC name is [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The molecular structure of “(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid” has been analyzed using Density Functional Theory (DFT). The most stable tautomer of 2- (5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid in aqueous solution has been established through comparisons between experimental and theoretical values .

Chemical Reactions Analysis

The chemical reactivity of “(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid” has been studied using DFT. The study also included an analysis of the aromaticity and population of the two tautomers .

Physical and Chemical Properties Analysis

“(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid” is a solid substance with a molecular weight of 208.3 g/mol . More detailed physical and chemical properties are not available in the current literature.

科学的研究の応用

電気化学的用途

この化合物は、電気化学的特性について研究されています。 例えば、関連する化合物である2-アミノ-5-メルカプト-1,3,4-チアゾールの電気化学的研究では、電気化学的二量化のための新しいアプローチが示されています .

薬理活性

1,3,4-チアゾール核は、その多様な薬理活性で知られています。 それは、抗菌性、抗真菌性、血糖降下作用、降圧作用、鎮痛作用と関連付けられています . これにより、(5-メルカプト-1,3,4-チアゾール-2-イルチオ)酢酸が、医薬品開発における潜在的な医療用途を持つことが示唆されます。

抗菌剤

1,3,4-チアゾールの誘導体は、抗菌特性のために設計および合成されています . これは、私たちの化合物が新しい抗菌剤の開発に使用できることを示しています。

腐食抑制

研究によると、チアゾール誘導体は、腐食抑制剤として非常に効果的であることが示されています . これは、(5-メルカプト-1,3,4-チアゾール-2-イルチオ)酢酸が、金属を腐食から保護するために使用できる可能性があることを意味します。

官能基化研究

チアゾール誘導体の官能基化に関する研究では、潜在的な産業用途を持つさまざまな製品が得られています . これは、私たちの化合物が化学合成および製造プロセスで使用できる可能性があることを示唆しています。

Safety and Hazards

“(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid” is classified under the GHS07 hazard class. The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .

作用機序

Mode of Action

It has been suggested that the compound may interact with its targets through the formation of covalent bonds, given the presence of the mercapto (-sh) and carboxyl (-cooh) functional groups .

Pharmacokinetics

The compound’s solubility in methanol suggests that it may be well-absorbed in the body. Its impact on bioavailability remains to be investigated.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid . Detailed studies are required to understand these effects.

特性

IUPAC Name |

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S3/c7-2(8)1-10-4-6-5-3(9)11-4/h1H2,(H,5,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBXVTJYSIDCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201993 | |

| Record name | ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53723-88-9 | |

| Record name | 2-[(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53723-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053723889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

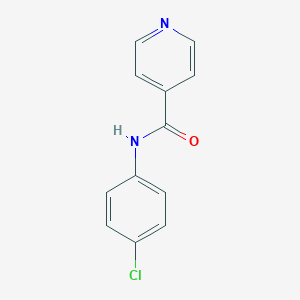

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most stable tautomer of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid in aqueous solution?

A1: Theoretical and experimental studies using density functional theory (DFT) calculations and acidity constant (pKa) determination have shown that the thione tautomer of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid is more stable in aqueous solution. [] This finding is crucial for understanding the reactivity and potential applications of this compound.

Q2: Can (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid be used in mineral separation processes?

A2: While one of the provided abstracts [] mentions the use of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid as a potential chalcopyrite depressant in the selective flotation separation of molybdenite from chalcopyrite, the full text wasn't available for review. Therefore, we can't provide detailed information on its effectiveness or mechanism of action in this specific application. Further research is needed to explore this potential application fully.

Q3: What computational methods have been employed to study (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid?

A3: Researchers have utilized DFT calculations at the B3LYP/6-311+G(d,p) level of theory to investigate various aspects of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. [] These calculations have been used to determine the acidity constants (pKa) of both the thiol and thione tautomers, helping to establish the most stable form in solution. Furthermore, DFT studies have provided insights into the reactivity, aromaticity, and population analysis of both tautomers, contributing to a more comprehensive understanding of this compound's chemical behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)